MPP dihydrochloride

Overview

Description

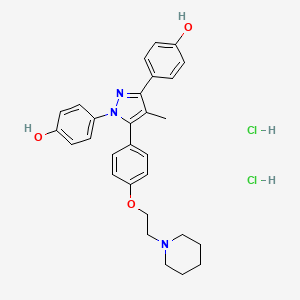

Methylpiperidino pyrazole is a synthetic, nonsteroidal compound known for its high selectivity as an antagonist of estrogen receptor alpha (ERα). It is widely used in scientific research to study the function of this receptor. The compound has a molecular formula of C29H31N3O3 and a molar mass of 469.585 g/mol .

Mechanism of Action

Target of Action

MPP Dihydrochloride is a highly selective antagonist for the estrogen receptor alpha . It displays over 200-fold selectivity for the estrogen receptor alpha over the estrogen receptor beta . The estrogen receptor alpha plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

this compound interacts with its primary target, the estrogen receptor alpha, by binding to it with high affinity . This binding action inhibits the activity of the estrogen receptor alpha, preventing it from exerting its typical effects .

Biochemical Pathways

It is known that the compound’s antagonistic action on the estrogen receptor alpha can influence various downstream effects related to the activity of this receptor .

Pharmacokinetics

It is soluble in dmso to a concentration of at least 20 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the estrogen receptor alpha’s activity . This can lead to changes in the physiological processes that are regulated by this receptor. For instance, this compound has been shown to induce significant apoptosis in endometrial cancer cell lines .

Biochemical Analysis

Biochemical Properties

MPP Dihydrochloride plays a significant role in biochemical reactions. It interacts with the estrogen receptor, specifically ER alpha . It has been shown to induce apoptosis in endometrial cancer cells and oLE cell lines .

Cellular Effects

This compound has various effects on cells. It can induce apoptosis in certain cell lines, such as endometrial cancer cells and oLE cells . It also has the ability to reverse the positive effects of beta-estradiol .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the estrogen receptor, specifically ER alpha . It acts as a silent antagonist, displaying a high affinity for ER alpha .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylpiperidino pyrazole can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with β-diketones. This reaction typically occurs in the presence of a catalyst such as iodine or under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of methylpiperidino pyrazole often involves green chemistry approaches, such as using water as a solvent and employing environmentally friendly catalysts. These methods aim to reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methylpiperidino pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Methylpiperidino pyrazole is extensively used in scientific research due to its high selectivity for estrogen receptor alpha. Some of its applications include:

Chemistry: Used as a tool to study the function and regulation of estrogen receptors.

Biology: Helps in understanding the role of estrogen receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases related to estrogen receptor dysfunction, such as certain cancers.

Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors

Comparison with Similar Compounds

Methylpiperidino pyrazole is unique due to its high selectivity for estrogen receptor alpha. Similar compounds include:

Propylpyrazoletriol: Another selective estrogen receptor alpha antagonist.

Diarylpropionitrile: Selective for estrogen receptor beta.

Prinaberel: A selective estrogen receptor beta agonist.

Liquiritigenin: A natural compound with selective estrogen receptor beta activity

These compounds differ in their selectivity and biological activities, making methylpiperidino pyrazole a valuable tool for studying estrogen receptor alpha specifically.

Properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLGPGWHIIHRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045817 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289726-02-9, 2512204-77-0 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPIPERIDINOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

A1: this compound (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) is a selective antagonist of the estrogen receptor alpha (ERα) [, , , , , , , ]. This means that it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and exerting its effects.

Q2: What are the downstream effects of this compound binding to ERα?

A2: By blocking ERα, this compound inhibits the estrogen signaling pathway. This can lead to various downstream effects depending on the cell type and context. For example, in ERα-positive endometrial cancer cells, this compound was shown to decrease cell proliferation, reduce ERα activity, and decrease the expression of ERα and its phosphorylated form (p-ERα) [, ]. In primary cultures of rat mesencephalic neurons, this compound partially blocked the neuroprotective effects of estrogen against injury induced by activated microglia, suggesting involvement of both ERα and ERβ in this process [, ].

Q3: How does the selectivity of this compound for ERα compare to other estrogen receptor antagonists?

A3: this compound exhibits a higher selectivity for ERα compared to some other antagonists like ICI 182,780, which blocks both ERα and ERβ [, , , , ]. This selectivity makes this compound a valuable tool for dissecting the specific roles of ERα in various biological processes.

Q4: What are some examples of how this compound is used in scientific research?

A4: this compound is frequently employed in research to:

- Investigate the role of ERα in various diseases: Researchers used this compound to explore the role of ERα in endometrial cancer [, ], neuroprotection [, , ], benign prostatic hyperplasia [], and colorectal cancer [].

- Elucidate the mechanisms of estrogen signaling: By blocking ERα, researchers can determine the specific contributions of this receptor subtype to downstream effects [, , ].

- Develop and test novel ERα-targeted therapies: this compound can serve as a benchmark compound for comparing the efficacy and selectivity of newly developed ERα antagonists [, , ].

Q5: Have any studies looked into the pharmacokinetics or pharmacodynamics of this compound?

A6: The provided research abstracts do not delve into detailed pharmacokinetic or pharmacodynamic studies of this compound. While some studies mention in vivo experiments [, , , ], they primarily focus on the compound's effects rather than its absorption, distribution, metabolism, and excretion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)